Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a versatile biomedical compound with applications in the research of various ailments . It is identified as N-acetylmuramic acid and showcases notable antibacterial attributes, making it invaluable in the enzymatic assessment of bacterial muramidases . It is also used in proteomics research .
Molecular Structure Analysis
The molecular formula of Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C13H25NO6, and its molecular weight is 291.34 . The structure includes an amyl group (a five-carbon chain), an acetamido group (CONH2), and a deoxy-glucopyranoside group (a six-membered cyclic sugar molecule without an oxygen atom) .Physical And Chemical Properties Analysis
Amyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a molecular weight of 291.34 . Unfortunately, the retrieved data does not provide more specific physical and chemical properties such as melting point, boiling point, or solubility.Scientific Research Applications
Synthesis and Biological Activity
Amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized for studying its biological activity, such as adjuvant activity in bacterial peptidoglycan derivatives. For example, specific derivatives synthesized from benzyl 2-acetamido-4,6-O-benzylidene-3-O-(D-1-carboxyethyl)-2-deoxy-β-D-glucopyranoside showed adjuvant activity, highlighting its potential in immune response modulation (Merser, Sinaỹ, & Adam, 1975).
Chemical Synthesis Techniques
This compound is essential in the development of chemical synthesis techniques for glycoconjugates, which are crucial for understanding biological processes and developing therapeutic agents. For instance, a short synthesis approach of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose from D-mannose utilizes 2-acetamido-2-deoxy-D-glucopyranose, facilitating the stereoselective synthesis of glycosidic linkages in aminosugar series (Pavliak & Kováč, 1991).
Glycopeptide Synthesis
In the context of biochemistry, amyl 2-acetamido-2-deoxy-β-D-glucopyranoside is used in the synthesis of O-glycopeptides, which are linked to the side chain hydroxyls of serine and threonine residues in proteins. This synthesis is crucial for studying protein modifications and interactions, impacting our understanding of cellular processes and diseases (Jensen et al., 1996).
Antitumor Activities
Research has also explored its derivatives for antitumor activities. For instance, derivatives of 2-acetamido-2-deoxy-D-glucose hydrochloride have been synthesized and shown to exhibit promising antitumor activities by increasing apoptotic B cells in chronic lymphotic leukemia, which could pave the way for new cancer treatments (Myszka et al., 2003).
Enzyme Inhibition Studies
It is also a subject of study in enzyme inhibition, particularly in understanding O-glycoprotein 2-acetamido-2-deoxy-beta-d-glucopyranosidase (O-GlcNAcase) interactions. This research is vital for designing inhibitors that could lead to therapeutic applications for diseases such as cancer, Alzheimer's disease, and type II diabetes (Lameira et al., 2008).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-pentoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO6/c1-3-4-5-6-19-13-10(14-8(2)16)12(18)11(17)9(7-15)20-13/h9-13,15,17-18H,3-7H2,1-2H3,(H,14,16)/t9-,10-,11-,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKGSVWAUXDOK-SYLRKERUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(pentyloxy)tetrahydro-2H-pyran-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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